molecular formula C12H16ClNO4S2 B2494612 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448051-33-9

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No. B2494612
CAS RN: 1448051-33-9
M. Wt: 337.83
InChI Key: LDKWRWFIFPVQTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves complex chemical reactions, typically starting from piperidine derivatives and chlorophenylsulfonyl chlorides as key starting materials. These processes often use various solvents and bases to facilitate the reactions, with the final products being characterized by spectroscopic techniques such as 1H-NMR, IR, and X-ray crystallography to confirm their structures (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been extensively studied using X-ray crystallography. These studies reveal that the piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom is typically tetrahedral, indicating a stable configuration that might contribute to its reactivity and interaction with other molecules (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives are diverse, including reactions with various nucleophiles and electrophiles that lead to a wide range of products with potential biological activities. These reactions are often influenced by the nature of substituents on the benzhydryl and sulfonamide rings, which can significantly affect the compound's reactivity and interaction with biological targets (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on these properties were not identified in the literature reviewed.

Chemical Properties Analysis

The chemical properties of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives, including their reactivity, stability, and interaction with other chemical entities, are essential for understanding their potential applications. These properties are influenced by the compound's electronic structure, which can be studied using computational methods like density functional theory (DFT) to predict reactivity and interaction sites within the molecule. Studies have explored these aspects through synthesis and biological activity evaluations, indicating the compound's potential in various applications (Karaman et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives similar to 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves reactions like N-sulfonation with sulfonyl chlorides and treatment with substituted benzhydryl chlorides, indicating a versatile approach for generating antimicrobial agents. For instance, certain derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting the influence of substitutions on the benzhydryl and sulfonamide rings on antibacterial activity (Vinaya et al., 2009). Furthermore, crystal structure analysis of related compounds reveals the piperidine ring in a chair conformation and the geometry around the sulfur atom, offering insights into their chemical stability and potential reactivity (Girish et al., 2008).

Biological Activities and Potential Applications

Derivatives of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine exhibit a range of biological activities. These compounds have been evaluated for antimicrobial, antioxidant, and anticholinesterase activities, demonstrating potential as therapeutic agents. For example, certain sulfonyl hydrazone scaffolds containing piperidine derivatives were synthesized and showed significant antioxidant capacity and anticholinesterase activity, which could be beneficial in treating oxidative stress-related diseases and neurodegenerative disorders, respectively (Karaman et al., 2016).

Another study focused on synthesizing N-substituted acetamide derivatives bearing the piperidine nucleus, aiming to explore their antibacterial potential. These compounds demonstrated moderate inhibitory effects against various bacterial strains, indicating their utility in developing new antimicrobial agents (Iqbal et al., 2017).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. The biological activity would depend on the specific context in which this compound is being used .

Future Directions

The study and application of this compound would depend on its biological activity. It could potentially be studied for its reactivity, or for potential biological activity if relevant .

properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-19(15,16)11-5-7-14(8-6-11)20(17,18)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWRWFIFPVQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

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